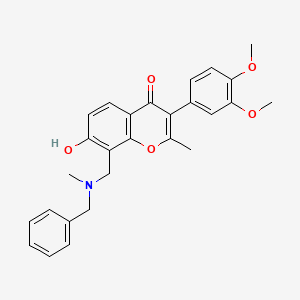
8-((benzyl(methyl)amino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-((benzyl(methyl)amino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C27H27NO5 and its molecular weight is 445.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-((benzyl(methyl)amino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, also known by its IUPAC name, is a synthetic compound that belongs to the flavonoid class of molecules. Its unique structure, characterized by a chromenone core with various substituents, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, anti-inflammatory effects, and other pharmacological activities.
- Molecular Formula : C27H27NO5
- Molecular Weight : 445.515 g/mol
- Purity : Typically 95% .
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| HCT116 | 5.55 | Doxorubicin: 5.23 |
| HePG2 | 1.82 | Doxorubicin: 4.50 |
| MCF7 | 2.86 | Doxorubicin: 4.17 |
The compound exhibited better activity than doxorubicin in some cases, indicating its potential as a lead compound for further development in cancer therapy .
The mechanism behind the anti-cancer activity appears to involve the induction of apoptosis in cancer cells. The presence of the hydroxyl group at position 7 and the dimethoxy substitution on the phenyl ring are believed to enhance its interaction with cellular targets involved in cell survival pathways .
Anti-Inflammatory Effects
In addition to its anti-cancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Studies have shown that flavonoids can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
Case Studies and Research Findings
-
Study on Cytotoxicity :
A study conducted on various derivatives of chromenones indicated that modifications at specific positions significantly altered their cytotoxicity against cancer cell lines. The study found that the benzyl(methyl)amino group at position 8 was crucial for enhancing activity against breast cancer cell lines . -
Structure-Activity Relationship (SAR) :
A detailed SAR analysis revealed that the presence of specific functional groups, such as methoxy groups on the phenyl ring and hydroxyl groups on the chromenone backbone, significantly influenced biological activity. Compounds with multiple substitutions showed enhanced potency compared to their unsubstituted counterparts . -
In Vivo Studies :
Preliminary in vivo studies using animal models have shown promising results in reducing tumor size when administered this compound in conjunction with standard chemotherapy agents. This suggests a possible synergistic effect that warrants further investigation .
Eigenschaften
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-17-25(19-10-13-23(31-3)24(14-19)32-4)26(30)20-11-12-22(29)21(27(20)33-17)16-28(2)15-18-8-6-5-7-9-18/h5-14,29H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERFLOACOIJPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)CC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














